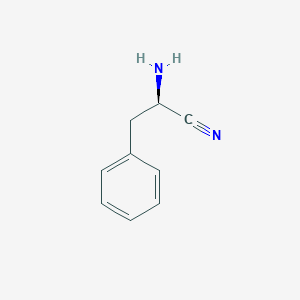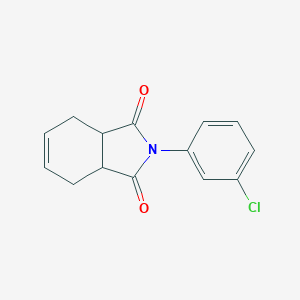
2-(3-chlorophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-chlorophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as SU5402 and is primarily used as a research tool in the field of cancer research and drug discovery.
Mechanism Of Action
The mechanism of action of 2-(3-chlorophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione involves the inhibition of FGFR activity. FGFRs are transmembrane receptors that bind to fibroblast growth factors (FGFs) and regulate various cellular processes, including cell growth, differentiation, and survival. SU5402 binds to the ATP-binding site of FGFRs, preventing the binding of FGFs and inhibiting receptor activation.
Biochemical And Physiological Effects
Studies have shown that SU5402 has several biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce tumor growth in animal models. SU5402 has also been shown to have anti-angiogenic properties, meaning that it can inhibit the formation of new blood vessels that are necessary for tumor growth and metastasis.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-(3-chlorophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione in lab experiments is its specificity for FGFRs. This compound has been shown to selectively inhibit FGFR activity, making it a valuable tool for studying the role of FGFRs in various cellular processes. However, one limitation of using SU5402 is its potential off-target effects. This compound may also inhibit the activity of other kinases, leading to unintended effects.
Future Directions
The potential applications of 2-(3-chlorophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione in cancer research and drug discovery are vast. One future direction is the development of more potent and selective FGFR inhibitors based on the structure of SU5402. Another direction is the investigation of the role of FGFRs in other diseases, such as metabolic disorders and neurodegenerative diseases. Additionally, the use of SU5402 in combination with other cancer therapies may enhance its efficacy and reduce potential side effects.
Synthesis Methods
The synthesis of 2-(3-chlorophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione can be achieved through several methods. One of the most common methods is the reaction of 3-chloroaniline with dimethyl malonate, followed by cyclization and deprotection steps. Another method involves the reaction of 3-chlorobenzoic acid with N-phenylglycine methyl ester, followed by cyclization and deprotection steps.
Scientific Research Applications
2-(3-chlorophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential applications in cancer research. This compound has been shown to inhibit the activity of fibroblast growth factor receptors (FGFRs), which are known to play a crucial role in cancer cell growth and proliferation. SU5402 has also been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy.
properties
CAS RN |
19849-16-2 |
|---|---|
Product Name |
2-(3-chlorophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione |
Molecular Formula |
C14H12ClNO2 |
Molecular Weight |
261.7 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C14H12ClNO2/c15-9-4-3-5-10(8-9)16-13(17)11-6-1-2-7-12(11)14(16)18/h1-5,8,11-12H,6-7H2 |
InChI Key |
AKIWTYUFBKLZEM-UHFFFAOYSA-N |
SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3=CC(=CC=C3)Cl |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3=CC(=CC=C3)Cl |
Other CAS RN |
19849-16-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



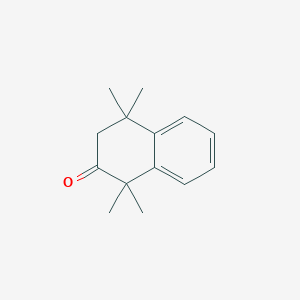
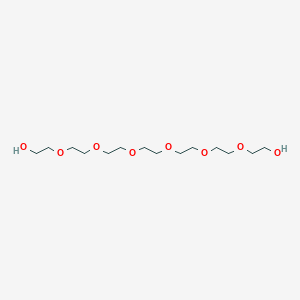

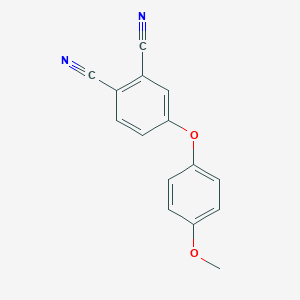

![[3,4'-Bipyridine]-5-carboxylic acid](/img/structure/B186158.png)



![1'-Benzylspiro[5,11-dihydroindolo[3,2-c]quinoline-6,4'-piperidine]](/img/structure/B186163.png)


